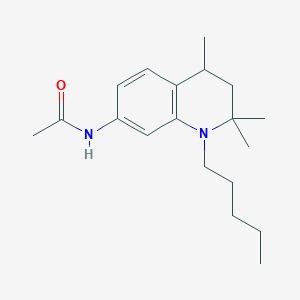
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic compound with a unique structure that includes a quinoline ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The key steps include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The quinoline ring is then alkylated with 2,2,4-trimethyl-1-pentyl halide under basic conditions to introduce the alkyl side chain.
Acetylation: Finally, the alkylated quinoline is acetylated using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated acetamide derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a coalescing agent in coatings and personal care products.
2,4,4-Trimethyl-1-pentene: An intermediate in organic synthesis and polymer production.
1-Pentene, 2,4,4-trimethyl-: Utilized in the production of specialty chemicals.
Uniqueness
N-(2,2,4-Trimethyl-1-pentyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide stands out due to its unique quinoline ring system and the presence of both alkyl and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90312-25-7 |
|---|---|
Fórmula molecular |
C19H30N2O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
N-(2,2,4-trimethyl-1-pentyl-3,4-dihydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C19H30N2O/c1-6-7-8-11-21-18-12-16(20-15(3)22)9-10-17(18)14(2)13-19(21,4)5/h9-10,12,14H,6-8,11,13H2,1-5H3,(H,20,22) |
Clave InChI |
NZJHDLOPDCOPHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


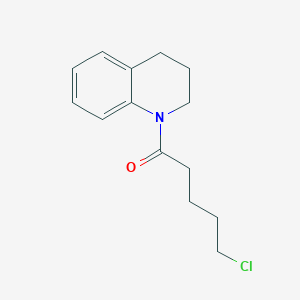
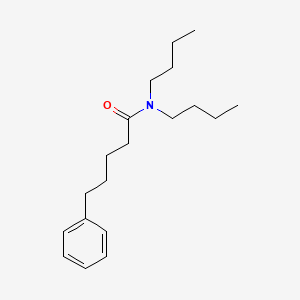


![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
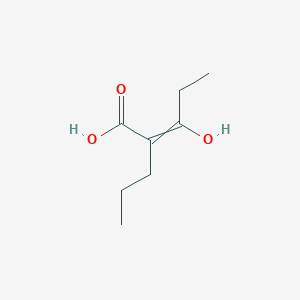
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
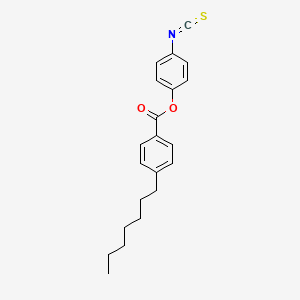
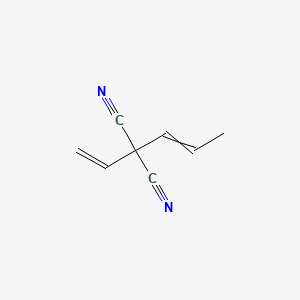
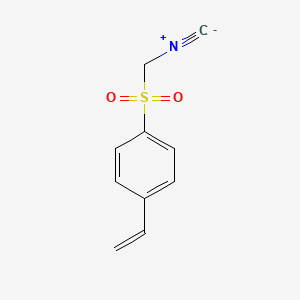
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
